N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O2/c1-17-6-11-23-21(12-17)25-26(27(35)32(16-31-25)14-19-4-2-3-5-22(19)29)33(23)15-24(34)30-13-18-7-9-20(28)10-8-18/h2-12,16H,13-15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCUUWMORLSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C27H22Cl2N4O2
- Molecular Weight : 505.4 g/mol
- CAS Number : 1189885-18-4
Biological Activity Overview
The compound is primarily investigated for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor . Its structural features suggest interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of similar compounds against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition at various concentrations. The structure-activity relationship suggests that modifications in the chlorobenzyl moiety enhance antibacterial efficacy .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been evaluated in several studies. Pyrimidoindole derivatives have shown promise in targeting specific pathways involved in tumor growth. For example, one study reported that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It is believed to inhibit certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Inhibiting these enzymes can lead to increased intracellular cyclic nucleotide levels, potentially resulting in enhanced therapeutic effects against various diseases, including cancer and cardiovascular conditions .
The biological activity of this compound is hypothesized to involve:
- Binding to Target Enzymes : The compound may bind to active sites of enzymes, inhibiting their function.
- Interference with Cell Signaling : By modulating cyclic nucleotide levels through PDE inhibition, it alters signaling pathways critical for cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Summary
| Biological Activity | Target Organism/Cell Type | IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate | |
| Anticancer | Various cancer cell lines | Varies | |
| Enzyme Inhibition | Phosphodiesterases | Low |
Case Studies
- Study on Antibacterial Efficacy : A series of pyrimidoindole derivatives were synthesized and screened for antibacterial activity against multiple strains. The most potent derivatives exhibited IC50 values significantly lower than standard antibiotics, indicating strong potential for therapeutic use .
- Anticancer Activity Assessment : A recent investigation into the antiproliferative effects of similar compounds demonstrated a marked decrease in cell viability in human breast cancer cells (MCF-7) when treated with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours .
- Enzyme Inhibition Analysis : In vitro studies showed that the compound effectively inhibited PDE activity with an IC50 value comparable to established inhibitors, suggesting its potential as a therapeutic agent in conditions like erectile dysfunction and heart disease .
Comparison with Similar Compounds
Compound A : 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide
- Structural Differences : Replaces the 4-chlorobenzyl group in the target compound with a 2-fluorophenyl acetamide side chain.
- Implications : The fluorine atom’s electronegativity may enhance binding affinity to hydrophobic pockets, while the ortho-substitution on the phenyl ring could sterically hinder interactions compared to the para-chlorobenzyl group in the target compound .
Compound B : N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Structural Differences : Features a sulfanyl linker and a 3-methoxyphenyl substituent instead of the dual chlorobenzyl groups.
- The methoxy group may modulate electron density in the aromatic ring, affecting π-π stacking interactions .
Indole-Based Analogues
Compound 10j : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
- Structural Differences : Substitutes the pyrimidoindole core with a simpler indole scaffold and introduces a 3-chloro-4-fluorophenyl acetamide group.
- However, the dual halogenated aryl group may compensate by enhancing hydrophobic interactions .
Compound 39 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide
- Structural Differences: Incorporates a sulfonamide-linked 4-cyanophenyl group instead of a benzyl-substituted acetamide.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including:
- Core scaffold assembly : Formation of the pyrimidoindole core via cyclization reactions, as seen in analogous indole derivatives .
- Functionalization : Introduction of chlorobenzyl groups via N-alkylation or amidation steps. For example, chlorobenzyl moieties are often attached using coupling agents like EDC/HOBt under inert atmospheres .
- Optimization : Yields can be improved by adjusting solvent systems (e.g., DMF or THF) and temperature (e.g., reflux vs. room temperature). highlights yields ranging from 6% to 17% for structurally related compounds, suggesting the need for iterative optimization .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chlorobenzyl protons at δ 7.3–7.5 ppm) and confirm stereochemistry .
- HRMS : Validates molecular weight and fragmentation patterns. For instance, HRMS data in matched calculated values within 0.001 Da .
- X-ray Crystallography : Resolves ambiguous regiochemistry in the pyrimidoindole core, as demonstrated for similar compounds in .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol) .
- Stability : Store under inert gas (argon) at –20°C. emphasizes avoiding heat and moisture to prevent decomposition of chlorinated analogs .
Advanced Research Questions
Q. What structural modifications could enhance the compound’s biological activity, and how are structure-activity relationships (SAR) systematically explored?
- Methodological Answer :
- Substituent Variation : Replace chlorobenzyl groups with fluorophenyl or nitro groups to modulate lipophilicity ( shows substituents like 4-nitrophenyl improved anticancer activity in analogs) .
- Core Modifications : Introduce electron-withdrawing groups (e.g., CF) at the pyrimidoindole 8-position to enhance target binding (as seen in for trifluoromethyl-containing compounds) .
- SAR Workflow : Use combinatorial libraries with systematic substitutions, followed by in vitro assays (e.g., Bcl-2/Mcl-1 inhibition in ) .
Q. How can molecular modeling predict target binding modes, and what computational tools validate these predictions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with apoptosis regulators (e.g., Bcl-2 family proteins). ’s indole derivatives showed binding to Mcl-1 hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC data from fluorescence polarization assays .
Q. How do researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. highlights that tautomerism (amine/imine forms at 50:50 ratio) can skew activity readings .
- Orthogonal Validation : Confirm results using multiple assays (e.g., MTT for cytotoxicity and Annexin V for apoptosis). used both in vitro and ex vivo models to validate anticancer activity .
Q. What strategies are employed for in vivo pharmacokinetic profiling of this compound?
- Methodological Answer :
- ADME Studies : Administer via IV/oral routes in rodent models; quantify plasma concentrations using LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve bioavailability, as suggested for analogs in .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Chlorinated benzyl groups may undergo CYP450-mediated oxidation .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Methods : Use Pd/C or Ni catalysts for reductive amination steps, reducing stoichiometric reagent waste. optimized Appel salt reactions with >70% yields .
Key Considerations
- Contradictory Data : Variations in biological activity may arise from differences in assay protocols (e.g., serum-free vs. serum-containing media) or impurities in synthesized batches .
- Advanced Characterization : Combine spectroscopic data with computational models to resolve structural ambiguities, especially for tautomeric forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
